

# Technical Guide: Spectroscopic Profiling of (2E)-3-(4-Chlorophenyl)acryloyl Chloride

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## Compound of Interest

Compound Name: (2E)-3-(4-Chlorophenyl)acryloyl  
chloride

CAS No.: 95602-71-4

Cat. No.: B3432091

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## Structural Analysis & Reactivity

Compound: **(2E)-3-(4-Chlorophenyl)acryloyl chloride** CAS: 35086-79-4 Formula: C

H

Cl

O MW: 201.05 g/mol

The molecule features a para-chlorophenyl ring conjugated to an

-unsaturated acid chloride. The presence of the electron-withdrawing chlorine atom on the aromatic ring, combined with the acyl chloride functionality, creates a highly reactive electrophile. The (E)-geometry (trans) is thermodynamically favored and is the standard commercial form.

## Key Reactivity Features

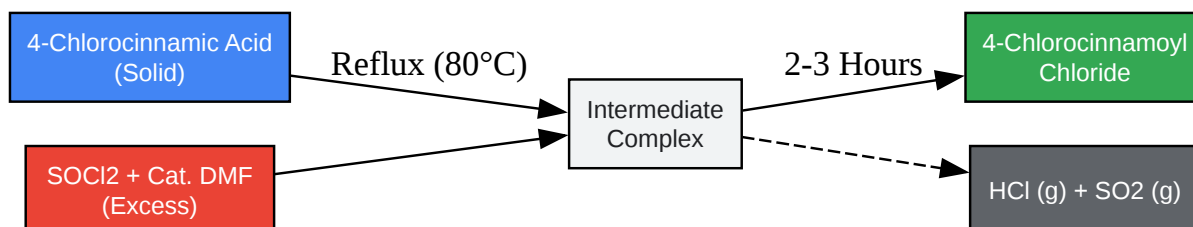
- Acyl Chloride: Highly susceptible to nucleophilic attack (hydrolysis, aminolysis, esterification).
- -Unsaturation: Michael acceptor potential, though the acyl chloride substitution dominates reactivity.
- Stability: Moisture sensitive. Hydrolyzes to 4-chlorocinnamic acid and HCl upon exposure to atmospheric moisture.

## Synthesis & Purification Protocol

While often purchased, in-situ preparation ensures maximum purity and avoids hydrolysis products common in aged commercial samples.

Reaction: Nucleophilic acyl substitution using Thionyl Chloride ( ).

### Diagram: Synthesis Workflow



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Figure 1: Synthesis pathway via thionyl chloride mediated chlorination.

## Step-by-Step Protocol

- Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl<sub>2</sub>) or ) or inlet.

- Charging: Add 4-chlorocinnamic acid (1.0 eq) to the flask.
- Reagent Addition: Add Thionyl Chloride ( , 5.0 eq) carefully.
  - Note: A catalytic amount of DMF (1-2 drops) accelerates the reaction by forming the Vilsmeier-Haack intermediate.
- Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours.
  - End-point: Evolution of HCl gas ceases and the solid acid completely dissolves.
- Isolation: Remove excess via vacuum distillation (rotary evaporator with a base trap).
  - Chase: Add dry toluene and re-evaporate twice to azeotrope trace thionyl chloride.
- Product: The residue is a low-melting solid/semi-solid (yellowish). Use immediately or store under inert gas at 4°C.

## Spectroscopic Characterization

This section provides the definitive data for confirming identity and purity.

### A. Mass Spectrometry (MS)

The mass spectrum is diagnostic due to the presence of two chlorine atoms (one on the ring, one in the acyl group).

Isotope Pattern Calculation (

):

- abundance

,

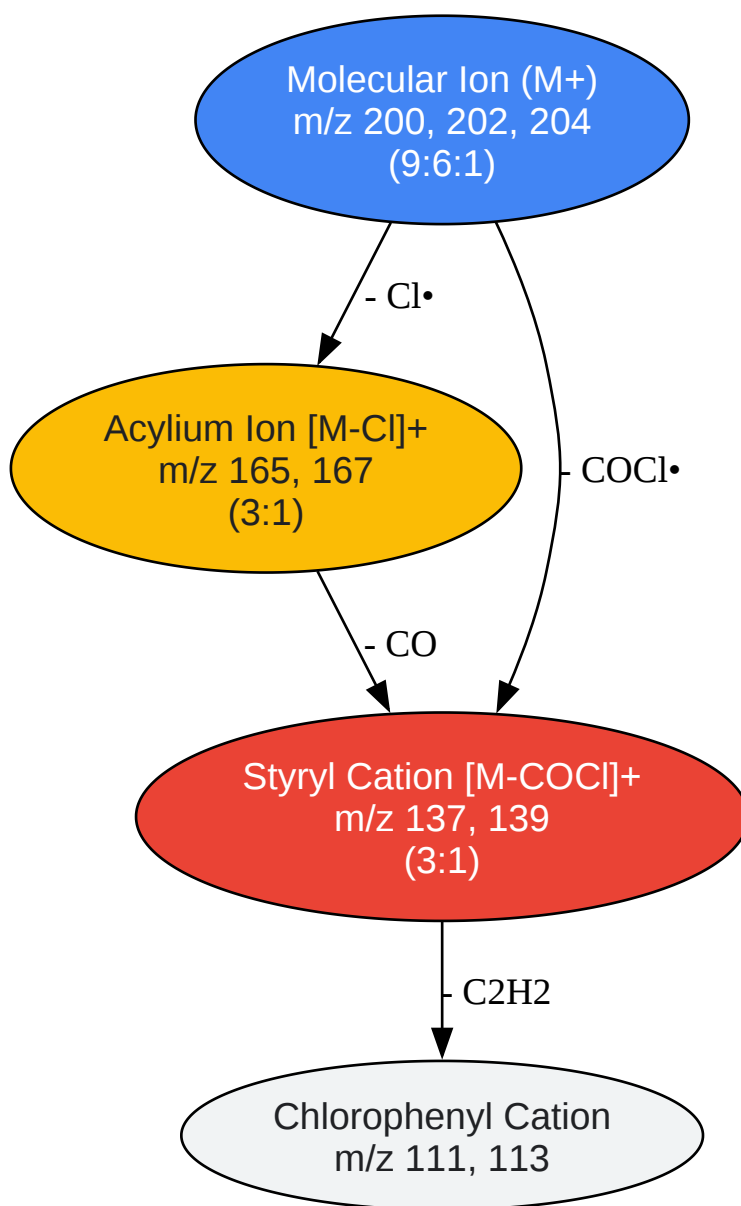
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- M+ (200):  
relative intensity.
- M+2 (202):  
relative intensity.
- M+4 (204):  
relative intensity.

**Fragmentation Pathway:**

- M+ (m/z 200/202/204): Molecular ion.
- [M - Cl]  
(m/z 165/167): Loss of acyl chlorine  
Acylium ion (Base Peak).
- [M - COCl]  
(m/z 137/139): Loss of carbonyl chloride group  
Chlorostyryl cation.

**Diagram: MS Fragmentation Logic**



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.

## B. Infrared Spectroscopy (FT-IR)

The shift of the carbonyl stretch is the primary indicator of conversion from Acid Chloride.

Functional Group	Wavenumber (ngcontent-ng-c2977031039=""_ngghost-ng-c1310870263=""class="inline ng-star-inserted">, cm )	Description
C=O[1] Stretch	1750 – 1770	Diagnostic. Shifted higher than acid (~1680) due to Cl electronegativity, but lower than saturated acyl chlorides (~1800) due to conjugation.
C=C Stretch	1615 – 1625	Conjugated alkene stretch.
Aromatic C=C	1580 – 1600	Ring skeletal vibrations.
C-H (Aromatic)	3050 – 3100	Weak intensity.
C-Cl Stretch	700 – 850	Fingerprint region.

## C. Nuclear Magnetic Resonance (NMR)

Data typically acquired in

### <sup>1</sup>H NMR (Proton)

The spectrum is defined by the large trans-coupling of the alkene and the AA'BB' aromatic system.

Position	(ppm)	Multiplicity	(Hz)	Assignment
H-3 ( )	7.76	Doublet (d)	15.6	Deshielded by resonance with carbonyl. Diagnostic for trans geometry.
Ar-H	7.45 – 7.55	Multiplet (m)	-	AA'BB' system (4-chlorophenyl ring).
H-2 ( )	6.68	Doublet (d)	15.6	Upfield of H-3; adjacent to carbonyl.

### C NMR (Carbon)

Position	(ppm)	Assignment
C=O	166.0	Carbonyl carbon (deshielded).
C-3 ( )	148.5	Alkene carbon beta to carbonyl.
Ar-C (ipso)	137.5	Quaternary aromatic carbon attached to alkene.
Ar-C (Cl)	132.0	Quaternary aromatic carbon attached to Cl.
Ar-C	129.5, 129.0	Aromatic CH carbons.
C-2 ( )	121.5	Alkene carbon alpha to carbonyl.

## Quality Control & Handling

Self-Validating Purity Check:

- The "Bubble" Test: Dissolve a small aliquot in dry  
 . If the solution bubbles or turns cloudy immediately, the solvent is wet, and the acid chloride is hydrolyzing.
- IR Validation: The absence of a broad -OH stretch (2500–3300 cm  
 ) confirms no residual carboxylic acid is present.

#### Storage:

- Store at 2–8°C.[2][3][4]
- Container must be flushed with Argon/Nitrogen.
- Seal with Parafilm to prevent moisture ingress.

## References

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## Sources

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- [2. Cinnamoyl chloride | 102-92-1 \[sigmaaldrich.com\]](#)
- [3. Acryloyl chloride \[amoychem.com\]](#)
- [4. Cinnamyl chloride | 2687-12-9 \[chemicalbook.com\]](#)
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